

Synthesis of 2-(Trimethylstannyl)pyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trimethylstannyl)pyrimidine

Cat. No.: B12983518

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Executive Summary & Strategic Analysis

Target Molecule: **2-(Trimethylstannyl)pyrimidine** CAS: 155191-64-3 Primary Application: Stille Cross-Coupling Reagent (Transfer of the electron-deficient pyrimidin-2-yl moiety).

Synthesizing 2-metallated pyrimidines is chemically non-trivial due to the inherent instability of the 2-position. Unlike the 4- or 5-positions, the C2 position is flanked by two nitrogen atoms, making the corresponding carbanion (2-lithiopyrimidine) extremely prone to dimerization and nucleophilic attack, even at cryogenic temperatures.

Consequently, the synthesis of **2-(trimethylstannyl)pyrimidine** requires a divergence from standard lithiation protocols. This guide advocates for Palladium-Catalyzed Stannylation (Hexaalkylditin Route) as the "Gold Standard" for reproducibility, safety, and yield, while explicitly advising against direct lithiation strategies for this specific isomer.

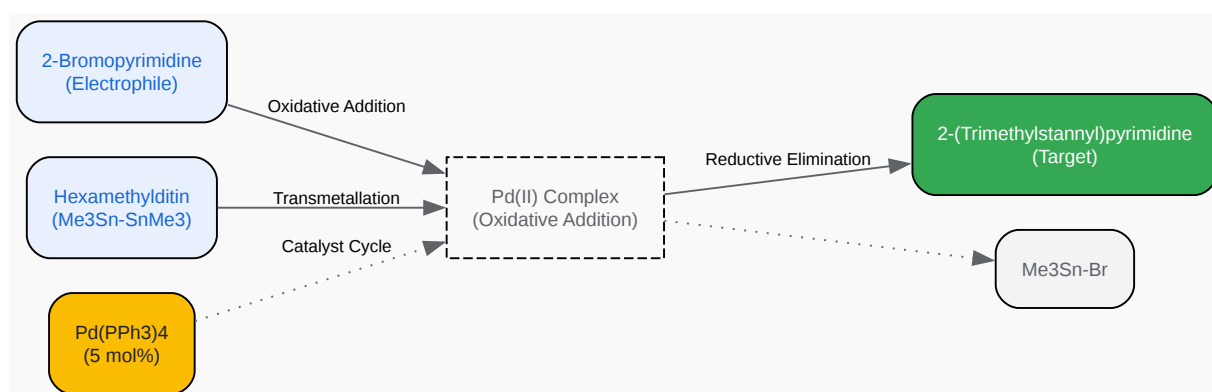
Strategic Route Comparison

Feature	Route A: Pd-Catalyzed Stannylation (Recommended)	Route B: Direct Lithiation / Quench (High Risk)
Mechanism	Pd(0) insertion into C-Br bond, followed by transmetalation with Me_6Sn_2 .	Li-Halogen exchange followed by electrophilic trap with Me_3SnCl .
Key Intermediate	Stable Pd(II) oxidative addition complex.	Unstable 2-lithiopyrimidine (dimerizes $> -100^\circ\text{C}$).
Reliability	High. Tolerates functional groups.	Low. Often results in 2,2'-bipyrimidine byproducts.
Safety	Moderate (Toxic Tin reagents).	High Risk (Pyrophoric Li reagents + Toxic Tin).
Atom Economy	Lower (Loss of Me_3SnBr).	Higher (Loss of LiCl).

Core Synthesis Protocol: Pd-Catalyzed Stannylation[1][2]

This protocol utilizes the reaction between 2-bromopyrimidine and hexamethylditin under neutral conditions. This avoids the generation of the unstable 2-lithiopyrimidine intermediate.

Reaction Scheme (DOT Visualization)



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Caption: Mechanistic flow of the Palladium-catalyzed stannylation. The cycle bypasses the unstable lithiated species.

Materials & Reagents[3][4]

- Substrate: 2-Bromopyrimidine (1.0 equiv)
- Stannylating Agent: Hexamethylditin (1.1 equiv)
 - Note: Me_6Sn_2 is volatile and highly toxic. Handle only in a fume hood.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.05 equiv / 5 mol%)
- Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
- Additives: None required, though some protocols suggest LiCl to accelerate the reaction (Stille-Kelly conditions), it is often unnecessary for reactive 2-bromoheterocycles.

Step-by-Step Methodology

Phase 1: Preparation (Inert Atmosphere)

- Glassware: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
- Degassing: Solvent oxygen content is the primary cause of catalyst death (Pd black precipitation). Sparge the anhydrous 1,4-dioxane with argon for 15-20 minutes before adding reagents.

Phase 2: Reaction Assembly 3. Charge the flask with 2-bromopyrimidine (10 mmol, 1.59 g) and $\text{Pd}(\text{PPh}_3)_4$ (0.5 mmol, 578 mg). 4. Add the degassed 1,4-dioxane (40 mL). 5. Add Hexamethylditin (11 mmol, ~2.3 mL) via syringe. Caution: Extreme Neurotoxin. 6. Seal the system and establish a positive pressure of inert gas.

Phase 3: Execution 7. Heat the reaction mixture to reflux (100-110°C). 8. Monitoring: Monitor by TLC (typically 2-4 hours).

- TLC Tip: Stannyl compounds often streak on silica. Use a triethylamine-dipped capillary or pre-neutralized plates (see Purification).
- Visualization: UV light.[1] The product will likely have a different Rf and stain dark with KMnO₄ or Iodine.

Phase 4: Workup & Purification (The "Trustworthiness" Check) 9. Cooling: Allow the mixture to cool to room temperature. 10. Filtration: Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate. 11. Concentration: Concentrate the filtrate under reduced pressure.

- Critical Warning: Trimethylstannyl compounds are volatile.[2] Do not use high vacuum for extended periods or heat the water bath >30°C.
- Chromatography (Crucial Step):
 - Stationary Phase: Neutral Alumina (Grade III) is preferred.
 - Alternative: If using Silica Gel, it MUST be pre-treated with 1-2% Triethylamine (Et₃N) in hexanes.
 - Reasoning: The 2-stannyl bond is acid-labile. Acidic silica sites will cause protodestannylation, destroying your product and yielding pyrimidine.
 - Eluent: Hexane/Ethyl Acetate gradient (typically 0-10% EtOAc).

Characterization & Data

Technique	Expected Signal / Observation	Interpretation
¹ H NMR	δ ~0.4-0.6 ppm (s, 9H, Sn-Me ₃)	Characteristic Sn-Me peak. Look for Tin Satellites (and coupling) flanking the singlet.
¹ H NMR	δ ~8.5-9.0 ppm (d/t, Pyrimidine H)	Pyrimidine ring protons. Shifts will differ slightly from the bromo-precursor.
¹¹⁹ Sn NMR	δ ~ -50 to -60 ppm	Diagnostic for aryl-trimethylstannanes.
Appearance	Colorless to pale yellow oil	Often a liquid at RT due to the disruption of crystal packing by the greasy Me ₃ Sn group.

Safety & Handling (E-E-A-T)

Trimethyltin compounds are significantly more toxic than tributyltin analogs.

- **Neurotoxicity:** Trimethyltin is a potent neurotoxin that specifically targets the limbic system (hippocampus). Symptoms (memory loss, aggression, seizures) can be delayed.
- **Volatility:** Unlike tributyltin (which is non-volatile), trimethyltin chloride/bromide (byproducts) and hexamethylditin have appreciable vapor pressure.
- **Decontamination:**
 - All glassware and syringes must be soaked in a 10% Bleach (Hypochlorite) solution for 24 hours before washing. This oxidizes the organic tin to inorganic tin oxide, which is less toxic.
 - Use a dedicated "Tin Waste" container.

Why Not Lithiation? (Expert Insight)

Researchers often attempt the lithiation route first due to lower reagent costs. Here is the technical failure mode for the 2-position:

- **Nucleophilic Attack:** 2-Lithiopyrimidine is not just a base; it is a nucleophile. It attacks the unreacted 2-bromopyrimidine starting material.
- **Dimerization:** This attack leads to the formation of 2,2'-bipyrimidine.
- **Temperature Sensitivity:** While 3-lithiopyridine is stable at -78°C , 2-lithiopyrimidine requires temperatures below -100°C (Trapp mixture solvent) and in-situ electrophile presence to survive.

Conclusion: For a reliable supply of the reagent for drug discovery, the Pd-catalyzed route is the only robust option.

References

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Sources

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